

# A Comparative Guide to In-Cell Target Engagement Assays for CRBN Ligands

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## Compound of Interest

Compound Name: Thalidomide-NH-PEG1-NH2

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Cereblon (CRBN), a substrate receptor for the CUL4A E3 ubiquitin ligase complex, has emerged as a critical target in drug discovery, particularly in the development of proteolysis-targeting chimeras (PROTACs) and molecular glues. Verifying and quantifying the engagement of small molecule ligands with CRBN within the complex cellular environment is paramount for establishing structure-activity relationships (SAR) and predicting downstream efficacy. This guide provides a comparative overview of two prominent in-cell target engagement assays for CRBN ligands: the NanoBioluminescence Resonance Energy Transfer (NanoBRET) assay and the Cellular Thermal Shift Assay (CETSA). We present a summary of their performance, detailed experimental protocols, and visualizations to aid researchers in selecting the most appropriate method for their specific needs.

## Quantitative Data Comparison

The following table summarizes key quantitative parameters for evaluating CRBN engagement using NanoBRET and CETSA, providing a snapshot of the typical performance of these assays with known CRBN ligands.

| Ligand         | Assay Type    | Cell Line | IC50 / EC50                          | Key Findings & Notes   |
|----------------|---------------|-----------|--------------------------------------|--|
| Iberdomide     | NanoBRET      | HEK293    | Lower nM range                       | Demonstrates high-affinity binding to CRBN in live cells.[1]                             |
| Lenalidomide   | NanoBRET      | HEK293T   | Micromolar range (e.g., 1.5 $\mu$ M) | Shows weaker affinity compared to iberdomide.[1][2][3]                                   |
| Pomalidomide   | NanoBRET      | HEK293T   | Micromolar range (e.g., 1.2 $\mu$ M) | Exhibits comparable or slightly better affinity than lenalidomide.[3]                    |
| dBET1 (PROTAC) | NanoBRET      | HEK293    | Weaker affinity than molecular glues | Highlights the ability of the assay to measure engagement of larger PROTAC molecules.[1] |
| dBET6 (PROTAC) | NanoBRET      | HEK293    | Weaker affinity than molecular glues | Similar to dBET1, demonstrates the utility for PROTAC characterization.[2]               |
| Thalidomide    | In-cell ELISA | MM1S      | Micromolar range                     | Less potent than lenalidomide and pomalidomide in this cellular context.[3]              |

|              |          |      |       |  |
|--------------|----------|------|-------|--|
| CC-220       | TR-FRET  | -    | 60 nM | A high-affinity binder, providing a benchmark for potent CRBN ligands.[3]      |
| Pomalidomide | CETSA MS | K562 | -     | Induces thermal stabilization of CRBN, confirming direct target engagement.[4] |

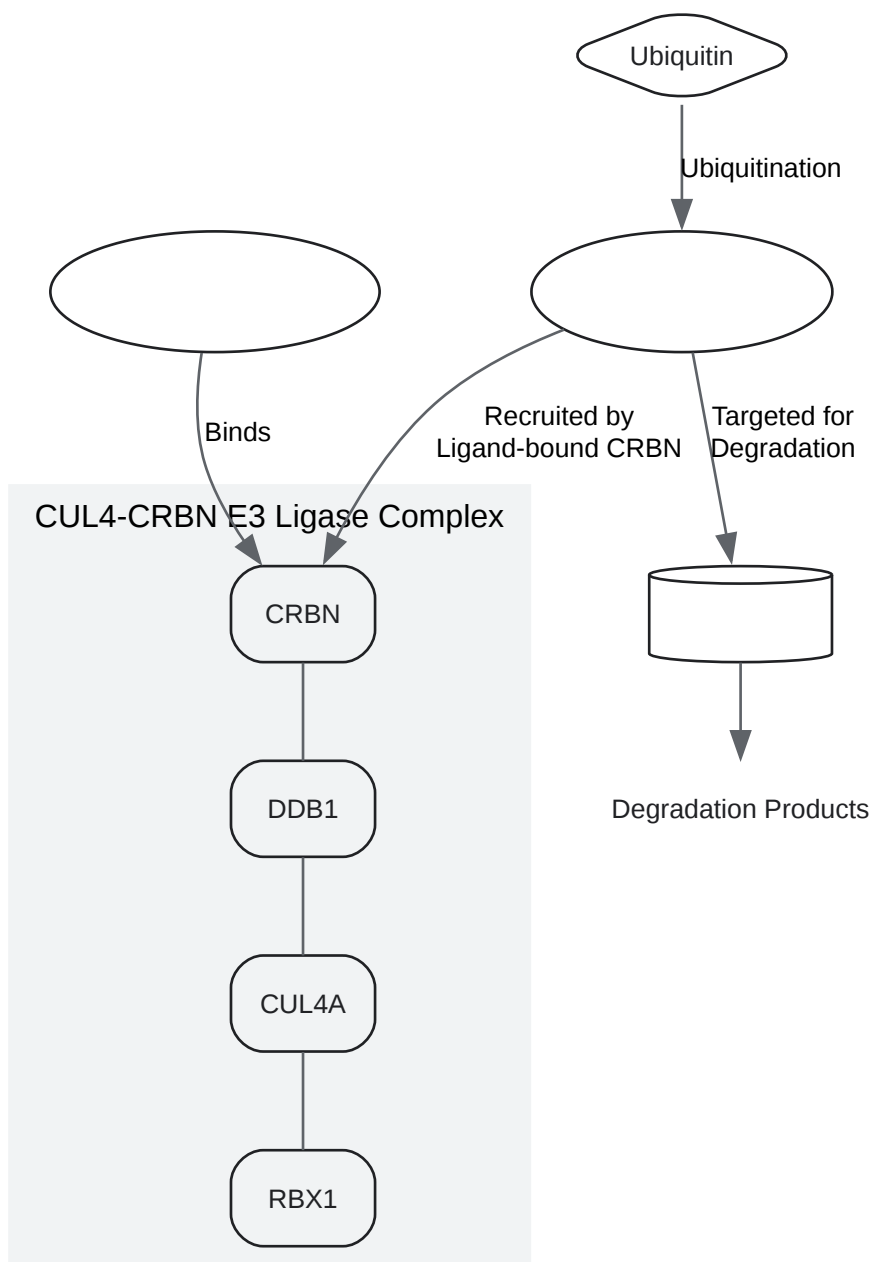
## Signaling Pathway and Experimental Workflows

To provide a clearer understanding of the biological context and the experimental procedures, the following diagrams illustrate the CRBN signaling pathway and the workflows for the NanoBRET and CETSA assays.

### CRBN Signaling Pathway

Cereblon is a key component of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex. Upon binding of a molecular glue or a PROTAC, the substrate specificity of CRBN is altered, leading to the ubiquitination and subsequent proteasomal degradation of neosubstrates (like IKZF1/3) or a target protein of interest.[5]

## CRBN E3 Ligase Complex and Neosubstrate Degradation

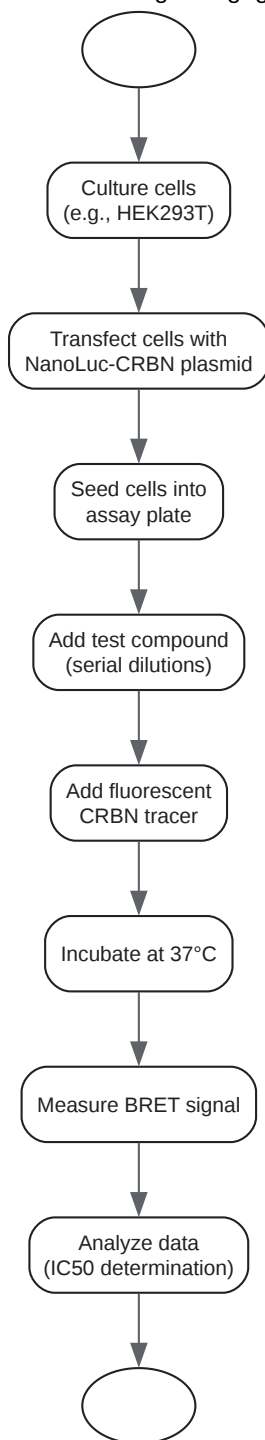
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Caption: CRBN E3 ligase complex pathway.

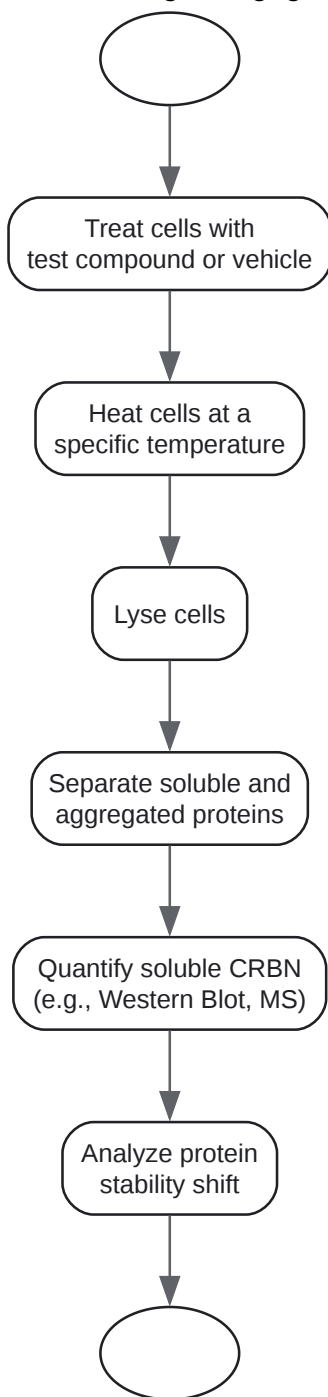
## NanoBRET Target Engagement Assay Workflow

The NanoBRET assay measures the binding of a ligand to CRBN in live cells by detecting the energy transfer between a NanoLuc-tagged CRBN and a fluorescent tracer that binds to the same site. Competitive displacement of the tracer by a test compound results in a decrease in the BRET signal.[\[1\]](#)[\[2\]](#)[\[6\]](#)

## NanoBRET In-Cell CRBN Target Engagement Workflow



## CETSA In-Cell CRBN Target Engagement Workflow

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